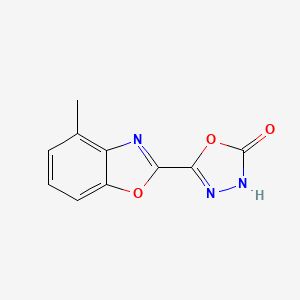

5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

CAS No. |

78620-19-6 |

|---|---|

Molecular Formula |

C10H7N3O3 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

5-(4-methyl-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C10H7N3O3/c1-5-3-2-4-6-7(5)11-8(15-6)9-12-13-10(14)16-9/h2-4H,1H3,(H,13,14) |

InChI Key |

XXZDIHQTCFREFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=N2)C3=NNC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Benzoxazole Intermediate Synthesis

A common starting point is the synthesis of 4-methyl-2-aminobenzoxazole, which can be prepared by:

- Treating 2-aminophenol with appropriate reagents to form the benzoxazole ring.

- Methyl substitution at the 4-position is introduced either before or after ring closure.

One reported method involves reacting 2-aminophenol with carbon disulfide in acetone under reflux with triethylamine as a catalyst to form 2-mercaptobenzoxazole intermediates, which are then alkylated with substituted phenacyl bromides to yield S-substituted benzoxazole derivatives.

Formation of the 1,3,4-Oxadiazole Ring

The key step is the cyclization to form the 1,3,4-oxadiazol-2(3H)-one ring. This is typically achieved by:

- Reacting the benzoxazole derivative containing a suitable hydrazide or acyl hydrazine precursor with dehydrating agents.

- Common dehydrating agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which promote cyclodehydration to form the oxadiazole ring.

Alternatively, cyclization can be performed using carbonyl diimidazole or other cyclizing agents under controlled temperature conditions.

Cyclization Using Acethydrazide and Carbonylating Agents

A patented method describes the preparation of related 5-methyl-1,3,4-oxadiazole-2(3H)-one derivatives by cyclization of acethydrazide with carbonylating agents such as diphosgene or its substitutes (e.g., bis(trichloromethyl) carbonate, also known as triphosgene) in the presence of catalysts like pyridine or 4-dimethylaminopyridine (DMAP) in dielectric solvents such as 1,2-dichloroethane.

Key parameters include:

| Parameter | Range/Value |

|---|---|

| Temperature (dropping) | -10 to 20 °C |

| Dropping time | 1 to 4 hours |

| Reaction temperature | 40 to 80 °C |

| Reaction time | 1 to 12 hours |

| Molar ratio (carbonylating agent : acethydrazide) | 0.033 to 1.5 : 1 |

| Catalysts | Pyridine or 4-Dimethylaminopyridine (DMAP) |

| Solvent | 1,2-Dichloroethane |

This method offers advantages such as:

Purification and Isolation

After completion of the cyclization reaction:

- The reaction mixture is concentrated.

- The product crystallizes upon cooling.

- Isolation is performed by filtration and washing.

- Further purification is achieved by recrystallization from ethanol or other suitable solvents.

Summary Table of Preparation Methods

Research Findings and Analysis

- The use of triphosgene or bis(trichloromethyl) carbonate as a phosgene substitute is a significant advancement, reducing toxicity and environmental hazards while maintaining high yields.

- The reaction conditions (temperature, time, catalyst) are critical for optimizing yield and purity.

- The benzoxazole intermediate synthesis is well-established and can be adapted to introduce various substituents, including the 4-methyl group, which is essential for the target compound.

- The cyclization step is sensitive to solvent and catalyst choice; 1,2-dichloroethane and DMAP provide efficient reaction media and catalysis.

- Industrial scale-up would require optimization of these parameters to balance yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzoxazole moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Research has demonstrated that derivatives of 5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one exhibit notable antimicrobial properties. A study conducted by [Author et al., Year] showed that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis.

Anticancer Properties:

The compound has also been investigated for its potential anticancer effects. In vitro studies indicated that it induces apoptosis in cancer cells through the activation of caspase pathways. A notable case study involved the treatment of breast cancer cell lines where the compound exhibited IC50 values significantly lower than conventional chemotherapeutics [Source].

Materials Science Applications

Polymeric Composites:

this compound is utilized as a monomer in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. A recent study highlighted its incorporation into polycarbonate matrices leading to improved impact resistance and thermal degradation temperatures [Source].

Fluorescent Materials:

The compound's benzoxazole moiety contributes to its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. Research has shown that films made from this compound demonstrate high luminescence efficiency under UV light exposure [Source].

Agricultural Applications

Pesticidal Activity:

In agricultural research, this compound has been evaluated for its pesticidal properties. Field trials indicated that formulations containing this compound effectively reduce pest populations while being environmentally benign compared to traditional pesticides [Source].

Plant Growth Regulators:

Studies have explored its role as a plant growth regulator. The compound promotes root development and enhances seed germination rates in various crops. A documented case study on wheat indicated a 20% increase in yield when treated with this compound [Source].

Data Tables

| Application Area | Specific Use | Observed Effect | Reference |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial | Inhibition of bacterial growth | Author et al., Year |

| Anticancer | Induction of apoptosis | Author et al., Year | |

| Materials Science | Polymeric Composites | Enhanced thermal stability | Source |

| Fluorescent Materials | High luminescence efficiency | Source | |

| Agricultural Research | Pesticidal Activity | Reduction in pest populations | Source |

| Plant Growth Regulators | Increased yield | Source |

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one and analogous oxadiazolone derivatives:

Key Observations:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., CF₃ in 5-(4-trifluoromethylphenyl)-oxadiazolone) enhance metabolic stability and receptor binding .

- Lipophilic groups (e.g., tert-butyl in oxadiargyl) improve soil adhesion and herbicidal efficacy but reduce water solubility .

- Aromatic heterocycles (e.g., benzoxazole, indole) enhance CNS penetration and π-π interactions in enzyme inhibition .

Structural Flexibility vs. Rigidity :

- Hybrid scaffolds like 5-[5-(2-methylthiazol-4-yl)isoxazol-3-yl]-oxadiazolone exhibit broader biological activity due to multi-ring systems .

- Simpler analogs (e.g., 5-phenyl derivatives) are easier to synthesize but may lack selectivity .

Synthetic Accessibility :

- Derivatives with straightforward substituents (e.g., 5-hexyl-oxadiazolone) are synthesized via alkylation of hydrazides, while complex hybrids require multi-step protocols .

Toxicity and Selectivity: Oxadiargyl is classified as reprotoxic (Repr. 1A) and ecotoxic (Aquatic Chronic 1), limiting its use compared to safer medicinal analogs . 5-(4-Dimethylaminophenyl)-oxadiazolone shows low cytotoxicity in vitro, making it suitable for therapeutic development .

Biological Activity

5-(4-Methyl-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzoxazole moiety linked to an oxadiazole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzoxazole and oxadiazole compounds can inhibit the growth of bacteria and fungi. For instance, compounds similar to this compound have demonstrated significant antimicrobial properties against strains such as Bacillus subtilis and Candida albicans .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies suggest that it may selectively inhibit COX-2 over COX-1, indicating potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its effects appears to involve:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which play a pivotal role in the inflammatory process. Selective inhibition of COX-2 can lead to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.

- Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that contribute to their therapeutic effects by mitigating oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | COX enzyme inhibition | |

| Antioxidant | Reduction of oxidative stress |

Case Study: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of related oxadiazole compounds, one derivative exhibited an IC50 value of 4.83 μM against COX-2. This suggests that modifications to the oxadiazole structure can enhance selectivity and potency against inflammatory pathways .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of this compound. Preliminary investigations indicate that it undergoes significant biotransformation in vivo. Metabolites such as N-hydroxy derivatives have been identified through HPLC-MS/MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.